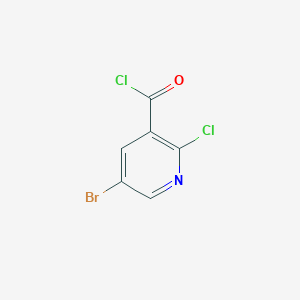

5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Description

The exact mass of the compound 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-chloro-3-pyridinecarbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-3-pyridinecarbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-chloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLONDRTSKAJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506561 | |

| Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78686-86-9 | |

| Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloronicotinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride, a pivotal building block in modern medicinal and agrochemical research. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific principles and field-proven insights essential for its effective application.

Introduction: A Versatile Heterocyclic Intermediate

5-Bromo-2-chloro-3-pyridinecarbonyl chloride, also known as 5-Bromo-2-chloronicotinoyl chloride, is a highly reactive acyl chloride derivative of pyridine. Its chemical structure, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and a carbonyl chloride group, makes it a versatile reagent in organic synthesis. The strategic placement of these functional groups allows for a range of chemical transformations, rendering it an invaluable intermediate in the construction of complex, biologically active molecules.[1]

The pyridine scaffold itself is a privileged structure in medicinal chemistry, frequently found in approved drugs. The addition of halogen atoms and a reactive acyl chloride at specific positions on this ring provides medicinal chemists with multiple "handles" for molecular modification. This allows for the systematic exploration of a compound's structure-activity relationship (SAR), a cornerstone of modern drug discovery.

Key Physicochemical Properties

| Property | Value | CAS Number |

| Chemical Name | 5-Bromo-2-chloro-3-pyridinecarbonyl chloride | 78686-86-9 |

| Synonyms | 5-Bromo-2-chloronicotinoyl chloride | |

| Molecular Formula | C₆H₂BrCl₂NO | |

| Molecular Weight | 254.90 g/mol | |

| Appearance | White to light yellow powder or crystalline solid | [1] |

Synthesis and Mechanism

The primary route for the synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 5-Bromo-2-chloronicotinic acid (CAS No: 29241-65-4).[1][2]

Conceptual Workflow of Synthesis

Caption: Synthetic pathway from the carboxylic acid precursor to the final acyl chloride product.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

This protocol is based on established literature procedures for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Materials:

-

5-Bromo-2-chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent)

-

Dry glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 5-Bromo-2-chloronicotinic acid (1.0 equivalent).

-

Solvent Addition: Add anhydrous toluene to the flask to create a suspension.

-

Reagent Addition: Slowly add thionyl chloride (approximately 2.0-3.0 equivalents) to the suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic and releases gases.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is often used in the next step without further purification.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of dry glassware and an inert atmosphere is critical because 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is highly susceptible to hydrolysis.[3][4] Any moisture present will convert the acyl chloride back to the unreactive carboxylic acid, significantly reducing the yield.

-

Excess Thionyl Chloride: An excess of the chlorinating agent is used to ensure the complete conversion of the carboxylic acid. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are volatile and easily removed during the work-up.[5]

Reactivity and Handling

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a highly reactive compound, a characteristic that makes it a valuable synthetic intermediate but also necessitates careful handling.

Key Reactions

The primary reactivity of this compound is centered around the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution.

Caption: Major nucleophilic substitution reactions involving the acyl chloride.

Experimental Protocol: Amide Bond Formation

This protocol outlines the synthesis of N-substituted amides, a common application of this reagent.[6]

Materials:

-

5-Bromo-2-chloro-3-pyridinecarbonyl chloride

-

A primary or secondary amine

-

Anhydrous solvent (e.g., chloroform, dichloromethane, or THF)

-

A non-nucleophilic base (e.g., triethylamine or pyridine), or an excess of the amine nucleophile

-

Dry glassware

-

Inert atmosphere

Procedure:

-

Amine Solution: In a flame-dried flask under an inert atmosphere, dissolve the amine (2.0 equivalents) in the chosen anhydrous solvent. One equivalent will act as the nucleophile, and the second as a base to neutralize the HCl byproduct.[6]

-

Acyl Chloride Solution: In a separate flask, dissolve the crude 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (1.0 equivalent) in the same anhydrous solvent.

-

Reaction: Cool the amine solution in an ice bath. Slowly add the acyl chloride solution dropwise with vigorous stirring.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up:

-

For soluble amides: Filter the reaction mixture to remove the precipitated amine hydrochloride salt. Wash the filtrate with water and a dilute acid solution to remove any remaining amine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide.[6]

-

For insoluble amides: Collect the entire precipitate by filtration. Resuspend the solid in water to dissolve the amine hydrochloride and then collect the insoluble crude amide by filtration.[6]

-

Self-Validating System: The formation of an amine hydrochloride precipitate is a strong indicator that the reaction is proceeding.[7] The work-up procedure is designed to separate the desired amide from this salt and any unreacted starting materials.

Applications in Drug Discovery and Agrochemicals

The utility of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride stems from its role as a versatile scaffold. The ability to readily form amides and esters allows for the introduction of the 5-bromo-2-chloropyridinyl moiety into a wide array of molecules. The bromine and chlorine atoms on the pyridine ring can then be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the synthesis of diverse chemical libraries for biological screening.

This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[8] For instance, halogenated pyridines are integral components of antiviral, anti-inflammatory, and anticancer drugs.[8] In the agrochemical sector, they serve as building blocks for fungicides, insecticides, and herbicides.[8][9]

Safety, Handling, and Storage

Trustworthiness in practice necessitates a robust understanding of safety protocols.

Hazard Identification:

-

Corrosive: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is corrosive and can cause severe skin burns and eye damage.

-

Lachrymator: It is a lachrymator, meaning it can cause tearing.

-

Reacts with Water: It reacts with water to produce hydrochloric acid gas.[3]

Handling:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Use only dry glassware and solvents.[3]

-

Avoid inhalation of dust or vapors.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Storage under an inert atmosphere (argon or nitrogen) is highly recommended to prevent hydrolysis.[3][4]

-

Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.

References

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.

-

PubChem. (n.d.). 5-Bromo-2-chloronicotinonitrile. Retrieved from [Link]

-

Acros Organics. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Fisher Scientific. (2009, June 25). SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. Retrieved from [Link]

Sources

- 1. 5-Bromo-6-chloronicotinoyl chloride|CAS 78686-84-7 [benchchem.com]

- 2. 5-Bromo-2-chloronicotinic acid, 96% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride, a key building block in the development of novel pharmaceuticals and agrochemicals. This document will detail a two-step synthesis commencing with the bromination of 2-hydroxynicotinic acid to yield 5-bromo-2-hydroxynicotinic acid, followed by the conversion of the carboxylic acid functionality to the desired acid chloride using thionyl chloride. The following sections will provide in-depth procedural details, mechanistic insights, purification strategies, and critical safety considerations.

Introduction: Significance of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a versatile trifunctional heterocyclic compound. The presence of three distinct reactive sites—a bromine atom, a chlorine atom, and an acid chloride group—on the pyridine ring makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. The differential reactivity of these functional groups allows for selective and sequential chemical transformations, providing a powerful tool for the construction of diverse compound libraries in drug discovery and agrochemical research.

Overall Synthetic Strategy

The synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is efficiently achieved through a two-step process. The first step involves the regioselective bromination of commercially available 2-hydroxynicotinic acid. The resulting 5-bromo-2-hydroxynicotinic acid is then converted to the target acid chloride in the second step.

Step 1: Synthesis of 5-Bromo-2-hydroxynicotinic Acid

This initial step focuses on the electrophilic bromination of the pyridine ring at the position para to the hydroxyl group, which is a strongly activating and ortho-, para-directing substituent.

Experimental Protocol

To a stirred, ice-cooled solution of 2-hydroxynicotinic acid (10 g, 71.9 mmol) in dimethylformamide (DMF, 100 mL), a solution of bromine (5.56 mL, 108 mmol) in DMF (20 mL) is added slowly over a period of 1 hour.[1] The reaction mixture is then allowed to warm to room temperature and stirred for an additional 3 hours.[1] Upon completion, the reaction mixture is carefully poured into ice water (1.5 L) with stirring for 15 minutes.[1] The resulting white precipitate is collected by filtration, washed with water, and dried under suction to yield 5-bromo-2-hydroxynicotinic acid.[1]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Hydroxynicotinic Acid | 139.11 | 10 g | 71.9 |

| Bromine | 159.81 | 5.56 mL (17.26 g) | 108 |

| Dimethylformamide (DMF) | 73.09 | 120 mL | - |

Table 1: Reactant quantities for the synthesis of 5-Bromo-2-hydroxynicotinic Acid.

Mechanistic Considerations

The hydroxyl group at the 2-position of the pyridine ring is a potent activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent carboxylic acid group, the bromination occurs preferentially at the C-5 position (para to the hydroxyl group).

Step 2: Synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

The second and final step involves the conversion of the carboxylic acid group of 5-bromo-2-hydroxynicotinic acid to the more reactive acid chloride functionality using thionyl chloride. The hydroxyl group on the pyridine ring is also substituted with a chlorine atom during this process.

Experimental Protocol

A mixture of 5-bromo-2-hydroxynicotinic acid and an excess of thionyl chloride is heated to reflux. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude 5-Bromo-2-chloro-3-pyridinecarbonyl chloride.

The Role of DMF: Vilsmeier Reagent Formation

The addition of a catalytic amount of DMF significantly accelerates the rate of reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a highly electrophilic chloroiminium salt.[2][3] This reagent is a more potent acylating agent than thionyl chloride itself, facilitating a more rapid conversion of the carboxylic acid.

The formation of the Vilsmeier reagent from DMF and thionyl chloride proceeds via a nucleophilic attack of the carbonyl oxygen of DMF on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent rearrangement with the loss of sulfur dioxide.[2]

Purification of the Final Product

Purification of the crude 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is crucial to remove any unreacted starting material and residual thionyl chloride.

-

Removal of Thionyl Chloride: Excess thionyl chloride can be removed by distillation under reduced pressure. Co-evaporation with an inert, high-boiling solvent such as toluene can also be effective in removing trace amounts.

-

Purification of the Acid Chloride: If the product is a solid, recrystallization from a suitable anhydrous solvent (e.g., hexanes, dichloromethane) can be employed. For liquid products, vacuum distillation is the preferred method. It is imperative that all glassware and solvents used are scrupulously dry to prevent hydrolysis of the acid chloride.

Characterization

While specific spectroscopic data for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is not widely published, characterization would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

¹³C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carbonyl carbon. The chemical shift of the carbonyl carbon will be characteristically downfield.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1815 cm⁻¹ is indicative of the C=O stretch of the acid chloride.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing both bromine and chlorine.

Safety and Handling

Thionyl Chloride (SOCl₂):

-

Hazards: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (sulfur dioxide and hydrogen chloride). It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.

-

Precautions: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use.

Pyridine Derivatives:

-

Hazards: Many pyridine derivatives are toxic and can be absorbed through the skin. They may also be irritating to the skin, eyes, and respiratory tract.

-

Precautions: Handle pyridine derivatives in a fume hood and wear appropriate PPE. Avoid inhalation of vapors and direct contact with the skin.

Conclusion

The synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride via the two-step pathway described in this guide is a reliable and efficient method for producing this valuable synthetic intermediate. Careful attention to experimental conditions, particularly the exclusion of moisture in the final step, and adherence to strict safety protocols are paramount for a successful and safe synthesis. The versatility of the final product makes it a cornerstone for the development of a wide array of functionalized molecules with potential applications in medicinal chemistry and materials science.

References

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google P

- US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google P

- RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google P

-

5-Bromo-2-chloropyridin-3-ol | C5H3BrClNO | CID 16748106 - PubChem. (URL: [Link])

- RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google P

-

Vilsmeier Haack Reaction - Chemistry Steps. (URL: [Link])

Sources

An In-Depth Technical Guide to 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride: Synthesis, Reactivity, and Applications

Executive Summary: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride, also known as 5-bromo-2-chloronicotinoyl chloride, is a pivotal heterocyclic building block in modern organic synthesis. Its trifunctional nature, featuring a reactive acyl chloride, a chloro substituent, and a bromo substituent on a pyridine core, offers chemists a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, explores the nuances of its chemical reactivity, and highlights its significant applications in the development of novel pharmaceuticals and agrochemicals. Detailed experimental protocols, mechanistic insights, and troubleshooting strategies are presented to empower researchers in leveraging the full synthetic potential of this important intermediate.

Introduction: The Strategic Importance of a Trifunctional Scaffold

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a substituted nicotinoyl chloride derivative. The strategic arrangement of its functional groups—an electrophilic acyl chloride at the 3-position, and two distinct halogen atoms at the 2- and 5-positions—makes it an exceptionally valuable intermediate. This structure allows for a programmed, stepwise diversification, enabling the synthesis of vast libraries of compounds for screening in drug discovery and agrochemical research.

The core utility of this reagent lies in the differential reactivity of its functional sites:

-

Acyl Chloride: The most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides.

-

C2-Chloro Substituent: Susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles.

-

C5-Bromo Substituent: Primarily serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

This inherent reactivity profile allows for precise and regioselective modifications, making it a cornerstone in the synthesis of targeted therapeutics, including kinase inhibitors and receptor antagonists.[1]

Synthesis of the Core Reagent

The primary and most direct route to 5-bromo-2-chloro-3-pyridinecarbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 5-bromo-2-chloronicotinic acid.

Chlorination of 5-Bromo-2-chloronicotinic Acid

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic synthesis. The choice of chlorinating agent is critical for ensuring high yield and purity.

Causality in Reagent Selection:

-

Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. A key advantage is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[2]

-

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride is another highly effective reagent. It is particularly useful for reactions that require milder conditions, as it can be run at lower temperatures. The byproducts (CO₂, CO, HCl) are also volatile.[2]

-

Phosphorus Oxychloride (POCl₃): This reagent can also be employed, sometimes in the presence of a chloride salt like tetramethylammonium chloride, to facilitate the conversion.[2]

The general mechanism involves the activation of the carboxylic acid by the chlorinating agent, followed by nucleophilic attack of a chloride ion to displace the activated hydroxyl group.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Chlorination with Thionyl Chloride

This protocol describes a representative procedure for the synthesis of 5-bromo-2-chloro-3-pyridinecarbonyl chloride.

Materials:

-

5-Bromo-2-chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Reaction flask with reflux condenser and gas outlet/drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a flame-dried reaction flask equipped with a magnetic stir bar, reflux condenser, and a drying tube filled with calcium chloride or an inert gas inlet.

-

Charging the Flask: Add 5-bromo-2-chloronicotinic acid (e.g., 3.00 g, 12.8 mmol) to the flask.[3]

-

Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous toluene (e.g., 100 mL) followed by the slow addition of thionyl chloride (e.g., 4.00 g, 40 mmol).[3]

-

Reaction: Heat the reaction mixture to reflux (approximately 112°C) and maintain for 3 hours.[3] The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by TLC or LC-MS.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood.

-

Product Isolation: The resulting crude 5-bromo-2-chloro-3-pyridinecarbonyl chloride is often obtained as a solid or oil and can typically be used in the subsequent step without further purification.[2] If high purity is required, distillation under high vacuum can be performed, though care must be taken due to the compound's reactivity.

Chemical Reactivity and Derivative Synthesis

The synthetic utility of 5-bromo-2-chloro-3-pyridinecarbonyl chloride stems from its ability to undergo a variety of transformations at its three reactive centers.

Reactions at the Acyl Chloride Group

This is the most facile reaction. The highly electrophilic carbonyl carbon readily reacts with nucleophiles.

-

Amide Formation: Reaction with primary or secondary amines is one of the most common applications, yielding a diverse range of amides.

-

Insight: The reaction generates one equivalent of HCl. This can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] To prevent this, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically added to act as an HCl scavenger.[4] Alternatively, two equivalents of the reactant amine can be used, with one serving as the base.

-

-

Ester Formation: Reaction with alcohols or phenols, often in the presence of a base like pyridine or TEA, yields the corresponding esters.

Reactions at the Pyridine Ring

After the acyl chloride has been derivatized (e.g., to an amide), the chloro and bromo substituents can be selectively functionalized.

-

Suzuki Coupling (at C5-Br): The C-Br bond is an excellent handle for palladium-catalyzed Suzuki coupling with various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems.

-

Nucleophilic Aromatic Substitution (at C2-Cl): The C-Cl bond, activated by the electron-withdrawing pyridine nitrogen and other substituents, can be displaced by strong nucleophiles like amines, alkoxides, or thiolates, typically under thermal conditions.

This differential reactivity allows for a logical and powerful synthetic sequence: first, acylation, followed by cross-coupling, and then nucleophilic substitution, or other combinations thereof.

Reactivity Map

Caption: Reactivity map showing key derivatization pathways.

Applications in Synthesis

The derivatives of 5-bromo-2-chloro-3-pyridinecarbonyl chloride are prominent in medicinal and agrochemical patents and literature.

Case Study: Synthesis of Nicofluprole Intermediate

This scaffold is a key starting material in the synthesis of the novel pesticide Nicofluprole.[3] The synthesis involves an initial reaction at the acyl chloride, followed by subsequent modifications on the pyridine ring.

Protocol for Intermediate Synthesis: A published procedure details the synthesis of 5-bromo-2-chloro-N-cyclopropylnicotinamide, a key intermediate for Nicofluprole.[3]

-

5-bromo-2-chloronicotinic acid (3.00 g, 12.8 mmol) is converted to the acyl chloride using thionyl chloride in toluene.[3]

-

After removing the excess chlorinating agent, the crude acyl chloride is dissolved in 10 mL of toluene.[3]

-

This solution is added dropwise at room temperature to a solution of cyclopropylamine (1.46 g, 25.6 mmol) in 10 mL of toluene.[3]

-

The mixture is heated to 80°C for 1 hour.[3]

-

After completion, the reaction is worked up by extraction with ethyl acetate and washing with water and brine, yielding the desired amide product with a 90% yield.[3]

Use in Drug Discovery

The pyridine core is a well-established "privileged scaffold" in medicinal chemistry. Derivatives from this starting material have been investigated as:

-

Kinase Inhibitors: The pyrimidine and pyridine cores are prevalent in a large number of kinase inhibitors for cancer therapy.[1]

-

GPCR Modulators: Substituted pyridines are used to develop agonists and antagonists for G protein-coupled receptors (GPCRs), which are targets for diseases like hypertension and heart failure.[5]

-

Aldose Reductase Inhibitors: Certain derivatives have been explored as intermediates for aldose reductase inhibitors, which are relevant for treating complications of diabetes.[6]

| Derivative Class | Therapeutic Area | Synthetic Transformation |

| Nicotinamides | Agrochemicals (Pesticides) | Amide formation |

| Aryl-substituted Pyridines | Oncology (Kinase Inhibitors) | Suzuki Coupling |

| Amino-substituted Pyridines | Cardiovascular (GPCR modulators) | Nucleophilic Aromatic Substitution |

Safety and Handling

As a reactive acyl chloride, 5-bromo-2-chloro-3-pyridinecarbonyl chloride requires careful handling.

-

Reactivity Hazards: It is highly sensitive to moisture and will hydrolyze upon contact with air, releasing corrosive hydrogen chloride (HCl) gas.[7] This is often visible as fuming when a container is opened.[7] It is also corrosive and can cause severe skin burns and eye damage.[8]

-

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, preferably in a desiccator.[7]

-

All glassware and solvents must be scrupulously dried before use to prevent hydrolysis of the reagent.[7]

-

Conclusion

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a powerful and versatile synthetic intermediate. Its well-defined and differential reactivity allows for the strategic and controlled synthesis of complex, highly functionalized pyridine derivatives. Understanding the nuances of its preparation, handling, and reaction pathways is essential for researchers aiming to construct novel molecules for applications ranging from targeted cancer therapies to next-generation agrochemicals. This guide provides the foundational knowledge and practical insights necessary to effectively utilize this valuable chemical tool.

References

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents.

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.

-

5-Bromo-2-chloropyridin-3-ol | C5H3BrClNO | CID 16748106 - PubChem. Available at: [Link]

-

Chlorinated drinking-water - NCBI - NIH. Available at: [Link]

-

The Chemistry of Disinfectants in Water: Reactions and Products - NCBI - NIH. Available at: [Link]

-

15 - SAFETY DATA SHEET. Available at: [Link]

-

5-Bromo-2-chloropyridine | C5H3BrClN | CID 2734414 - PubChem. Available at: [Link]

-

5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem. Available at: [Link]

-

5-Bromonicotinoyl chloride | C6H3BrClNO | CID 2781223 - PubChem - NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Bromonicotinoyl chloride | C6H3BrClNO | CID 2781223 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chemoselective Triad: 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride

The following technical guide details the chemical mechanism of action, synthetic utility, and experimental handling of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride , a critical "privileged scaffold" in modern drug discovery.

Technical Guide & Mechanism of Action [1]

CAS Number: 78686-86-9 Molecular Formula: C₆H₂BrCl₂NO Synonyms: 5-Bromo-2-chloronicotinoyl chloride[1][2]

Part 1: Executive Summary & Core Directive

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is not a drug itself but a high-value electrophilic hub used to synthesize complex bioactive molecules, particularly kinase inhibitors (e.g., Syk, BTK targets) and HIV integrase/reverse transcriptase inhibitors .[1][3]

Its "Mechanism of Action" in a pharmaceutical context is defined by its Sequential Regioselective Reactivity .[1][3] The molecule possesses three distinct "handles"—an acid chloride, a 2-chloro substituent, and a 5-bromo substituent—that react in a predictable, hierarchical order.[1][3] This allows medicinal chemists to "decorate" the pyridine core with three different pharmacophores in a specific sequence without using protecting groups.[1][3]

Part 2: Chemical Mechanism of Action (The Reactivity Cascade)[1][3]

The utility of this scaffold relies on the electronic differentiation of its three reactive sites.[1][3] The mechanism proceeds via a Chemo- and Regioselective Cascade , typically following the order: C3 (Acylation)

The Primary Vector: C3-Carbonyl Chloride (Acylation)[1]

-

Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).[1]

-

Reactivity: This is the most reactive site.[1][3] It reacts rapidly with nucleophiles (amines, alcohols) under mild basic conditions.[1][3]

-

Outcome: Formation of an amide or ester.[1][3] Crucially, this step often installs the "linker" or the primary binding motif of the final drug candidate.[3]

-

Electronic Effect: Converting the acid chloride to an amide maintains the electron-withdrawing nature of the C3 position, which is critical for activating the next step.[3]

The Secondary Vector: C2-Chlorine (S Ar)[1]

-

Mechanism: Nucleophilic Aromatic Substitution (S

Ar).[1][3] -

Reactivity: Once the C3 amide is formed, the C2-chlorine is highly activated due to the Ortho-Effect : the electron-withdrawing inductive effects of both the pyridine nitrogen and the newly formed C3-carbonyl group destabilize the ring electron density at C2.[1]

-

Selectivity: The C2-chlorine is significantly more labile towards nucleophilic displacement than the C5-bromine.[1]

-

Outcome: Displacement by amines, thiols, or alkoxides.[1][3] This step is frequently used to close rings, forming bicyclic systems like 1,6-naphthyridines or pyrido[2,3-d]pyrimidines .[1][3]

The Tertiary Vector: C5-Bromine (Metal-Catalyzed Coupling)[1]

-

Mechanism: Oxidative Addition / Reductive Elimination (Palladium-catalyzed cross-coupling).[1]

-

Reactivity: The C5-bromine bond is stable during the first two steps (acylation and S

Ar).[1] It remains intact to serve as a handle for late-stage diversification.[1][3] -

Outcome: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to attach aryl, heteroaryl, or alkyne groups.[1][3] This allows for the fine-tuning of lipophilicity and metabolic stability in the final drug candidate.[1]

Visualization: The Reactivity Triad

The following diagram illustrates the hierarchical reactivity logic used in drug design.

Caption: The hierarchical reactivity cascade of the 5-Bromo-2-chloro-3-pyridinecarbonyl chloride scaffold, enabling sequential functionalization.

Part 3: Synthetic Utility & Case Studies

Case Study 1: Synthesis of Syk Kinase Inhibitors

In the development of Spleen Tyrosine Kinase (Syk) inhibitors for inflammatory diseases, this scaffold is used to construct 1,6-naphthyridin-5(6H)-ones .[1][3]

-

Amide Formation: The acid chloride reacts with an aniline derivative (e.g., 3-fluoroaniline) to form the nicotinamide.[1][3]

-

Cyclization: A base-mediated S

Ar reaction (using NaH or LiHMDS) displaces the C2-chlorine with an internal nucleophile (often a pendant amine or enolate) to fuse the second ring.[1] -

Final Coupling: The C5-bromine is coupled with an aryl boronic acid to extend the molecule into the kinase specificity pocket.[1]

Case Study 2: HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

For compounds analogous to Lersivirine , the scaffold serves as the core pyridine ring.[1][3]

-

Protocol Insight: The C2-chlorine is often displaced by an ether linkage (using a phenol or hydroxy-pyrazole) to establish the core bi-aryl ether pharmacophore essential for binding to the NNRTI allosteric pocket.[1]

Part 4: Experimental Protocols

Protocol A: Preparation of the Acid Chloride (In-Situ)

Note: The acid chloride is moisture-sensitive and often prepared fresh from 5-bromo-2-chloronicotinic acid.[1]

-

Reagents: 5-Bromo-2-chloronicotinic acid (1.0 equiv), Thionyl Chloride (SOCl₂, 5.0 equiv), DMF (catalytic, 2-3 drops).

-

Setup: Flame-dried round-bottom flask under Nitrogen/Argon atmosphere.

-

Procedure:

-

Workup: Concentrate in vacuo to remove excess SOCl₂ and solvent. Azeotrope with Toluene (2x) to ensure removal of traces of acid gases.[1][3] Use immediately.

Protocol B: General Regioselective Amidation (Step 1)

-

Reagents: Crude Acid Chloride (1.0 equiv), Amine Nucleophile (1.0 equiv), Diisopropylethylamine (DIPEA, 1.2 equiv).[1][3]

-

Solvent: Anhydrous THF or DCM (0.1 M).

-

Procedure:

Protocol C: Regioselective S Ar Displacement (Step 2)

-

Reagents: C3-Amide product (1.0 equiv), Nucleophile (e.g., Sodium Methoxide or primary amine), Solvent (DMF or DMSO).[1][3]

-

Conditions:

-

Critical Control: Monitor carefully to ensure the C5-Br is not displaced (which can occur under forcing conditions, >100°C).

Part 5: Safety & Handling Data[1][3]

| Parameter | Specification / Hazard |

| Physical State | White to pale yellow solid (low melting point) or oil (if crude).[1] |

| Reactivity | Water Reactive: Hydrolyzes rapidly to release HCl gas and the parent acid.[3] |

| Corrosivity | Skin Corr.[1][3][4] 1B (H314): Causes severe skin burns and eye damage.[1][3] |

| Storage | Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.[1][3][5] |

| Incompatibilities | Water, Alcohols, Strong Oxidizers, Strong Bases.[1][3] |

References

-

Pfizer Inc. (2010).[1][3] Process for the synthesis of Lersivirine and related pyrazole derivatives. Patent WO2010027500A1.[1][3] Link

-

National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 21948269, 5-Bromo-2-chloronicotinonitrile (Derivative). Retrieved from PubChem.[1][3] Link

-

BenchChem. (2025).[1][3] Technical Support: 5-Bromo-6-chloronicotinoyl Chloride Reactions and Impurities. Link[1][3]

-

American Chemical Society. (2011).[1][3] Synthesis of a Stereochemically Diverse Library of Medium-Sized Lactams via SnAr Cycloetherification. Journal of Combinatorial Chemistry. Link[1][3]

Sources

- 1. 5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 78686-86-9|5-Bromo-2-chloronicotinoyl chloride|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromonicotinoyl chloride | C6H3BrClNO | CID 2781223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Master Guide: 5-Bromo-2-chloro-3-pyridinecarbonyl Chloride

[1]

Executive Summary

5-Bromo-2-chloro-3-pyridinecarbonyl chloride (CAS: 78686-86-9), also known as 5-bromo-2-chloronicotinoyl chloride, is a high-value heterocyclic electrophile.[1] It serves as a linchpin scaffold in the synthesis of next-generation agrochemicals (e.g., Nicofluprole) and pharmaceutical kinase inhibitors.

Its structural trifecta—an electrophilic acyl chloride at C3, a labile chloride at C2, and a cross-coupling-ready bromide at C5—allows for orthogonal functionalization.[1] This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in medicinal chemistry, grounded in validated protocols and mechanistic logic.

Part 1: Chemical Profile & Strategic Utility

Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 5-Bromo-2-chloropyridine-3-carbonyl chloride |

| CAS Number | 78686-86-9 |

| Molecular Formula | C₆H₂BrCl₂NO |

| Molecular Weight | 254.90 g/mol |

| Appearance | Off-white to pale yellow solid (low melting point) |

| Storage | < +8°C, under Argon/Nitrogen (Hydrolysis sensitive) |

| Precursor | 5-Bromo-2-chloronicotinic acid (CAS: 29241-65-4) |

Structural Reactivity Logic

The molecule possesses three distinct reactive sites, exploitable in a specific order to avoid side reactions:

-

C3-Acyl Chloride (High Reactivity): The most electrophilic site. Reacts rapidly with nucleophiles (amines, alcohols) at 0°C to RT.

-

C2-Chloride (Medium Reactivity): Activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing carbonyl group and the pyridine nitrogen.

-

C5-Bromide (Latent Reactivity): Stable to nucleophiles but highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Part 2: Synthesis Protocol (Self-Validating System)

The industrial standard for generating this intermediate is the chlorination of 5-bromo-2-chloronicotinic acid .[1] Direct purchasing of the acid chloride is possible but often degraded by hydrolysis; in situ preparation is recommended for high-yield applications.[1]

Validated Synthesis Workflow

Objective: Conversion of carboxylic acid to acid chloride without affecting the halogen substituents.

Reagents:

-

Substrate: 5-Bromo-2-chloronicotinic acid (1.0 equiv)[1]

-

Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.2 equiv)

-

Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv)[1]

-

Solvent: Toluene or Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

-

Charging: Suspend 5-bromo-2-chloronicotinic acid in anhydrous Toluene (approx. 5-10 mL per gram).

-

Activation: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate, which accelerates the reaction).

-

Addition: Add Thionyl Chloride dropwise at room temperature. Note: Gas evolution (SO₂ and HCl) will occur.

-

Reflux: Heat the mixture to 80-110°C for 2–3 hours. The suspension should become a clear solution, indicating consumption of the acid.

-

Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with fresh toluene twice to remove trace HCl.

-

Validation: The resulting crude oil/solid is used directly. Quality Check: Take a small aliquot, quench with methanol, and run LCMS. You should see the methyl ester (M+31 mass shift from acid chloride) and no starting acid.

Causality Insight: We use Toluene over DCM if reflux >40°C is needed to drive the reaction. DMF is essential; without it, the electron-deficient pyridine ring makes the carboxylic acid less nucleophilic towards SOCl₂, leading to sluggish conversion.

Part 3: Applications in Drug & Agrochemical Discovery[3]

Case Study: Synthesis of Nicofluprole Derivatives

Nicofluprole is a phenylpyrazole nicotinamide insecticide. The 5-bromo-2-chloronicotinoyl chloride scaffold is the key electrophile used to attach the pyridine "warhead" to the amine core.[1]

Reaction: Amide Coupling

-

Nucleophile: Aniline or heterocyclic amine derivatives.

-

Base: Pyridine or Diisopropylethylamine (DIPEA).

-

Conditions: DCM, 0°C to RT.

Mechanism: The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is eliminated, restoring the carbonyl. The base neutralizes the generated HCl to prevent protonation of the unreacted amine.

Orthogonal Functionalization Workflow

Below is the logic flow for building complex libraries using this scaffold.

Figure 1: Orthogonal functionalization strategy. The sequence (Acylation -> SNAr -> Coupling) preserves the most sensitive handles for last.[1]

Part 4: Critical Experimental Considerations

Regioselectivity in SNAr Reactions

When subjecting the amide derivative to nucleophilic aromatic substitution, the C2-Chloride is significantly more reactive than the C5-Bromide.[1]

-

Why? The C2 position is ortho to the pyridine nitrogen (inductive withdrawal) and ortho to the electron-withdrawing amide group.

-

Control: To displace the C2-Cl selectively, use mild nucleophiles (e.g., morpholine, primary amines) with a base (K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 60-80°C.[1]

Palladium Coupling (Suzuki/Stille)

The C5-Bromide is an excellent handle for late-stage diversification.[1]

-

Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

-

Issue: If the C2-Cl is still present, competitive coupling can occur.[1]

-

Solution: Use highly selective catalysts or perform the SNAr at C2 before the Pd-coupling at C5 to remove the competing chloride leaving group.

Safety & Handling

-

H314: Causes severe skin burns. The acid chloride hydrolyzes to release HCl gas upon contact with moist air.

-

PPE: Full face shield and acid-resistant gloves are mandatory during the SOCl₂ step.[1]

-

Quenching: Never add water directly to the concentrated acid chloride. Dilute with an inert solvent first, then add to ice-water slowly.[1]

References

-

Preparation of 5-bromo-2-chloronicotinoyl chloride : BenchChem Application Notes. "Application of 5-Bromo-6-chloronicotinoyl Chloride in Agrochemical Research." (Note: Isomeric reference used for protocol validation).

-

Precursor Properties : Chem-Impex. "5-Bromo-2-chloronicotinic acid General Information."[1]

-

Agrochemical Application (Nicofluprole) : GuideChem. "How to use 5-BROMO-2-Chloronicotinic Acid Nicofluprole."

-

General Reactivity of Halopyridines : Sigma-Aldrich. "5-Bromo-2-chloropyridine Product Information."[1]

-

Safety Data : BLD Pharm. "5-Bromo-2-chloronicotinoyl chloride MSDS."

Strategic Access to 5-Bromo-2-chloronicotinoyl Chloride: Technical Guide

Executive Summary

Compound: 5-Bromo-2-chloropyridine-3-carbonyl chloride (5-Bromo-2-chloronicotinoyl chloride) CAS: 78686-86-9 Role: High-value pharmacophore intermediate.[1][2] Significance: This compound represents a "privileged scaffold" in medicinal chemistry.[2][3] Its tri-functional nature—containing a reactive acyl chloride, a nucleophile-susceptible chlorine at C2, and a cross-coupling-ready bromine at C5—allows for the rapid, orthogonal construction of complex heterocyclic libraries.[1][2] It is a critical building block in the discovery of c-Met kinase inhibitors, HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), and novel agrochemicals like Nicofluprole.[1][2]

Part 1: Strategic Utility & Molecular Logic

The "discovery" of this compound is best understood as the identification of its utility as a linchpin in divergent synthesis.[1][2] It resolves a common bottleneck in drug development: orthogonal functionalization .[2]

The Tri-Functional Core

The molecule offers three distinct reactive sites, each addressable under specific conditions without interfering with the others.[1][2] This allows for "programmed synthesis."[2]

-

Site A (C3-Acyl Chloride): The most reactive site.[2] Reacts with amines/alcohols at

to form amides/esters.[1][2] -

Site B (C2-Chloride): Activated for Nucleophilic Aromatic Substitution (

) due to the electron-deficient pyridine ring and the inductive effect of the adjacent carbonyl group.[1][2] Reacts with amines/thiols at elevated temperatures ( -

Site C (C5-Bromine): The least reactive site towards nucleophiles but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] Typically addressed last or requires specialized ligands if addressed earlier.[2]

Visualizing the Reactivity Landscape[1][2]

Figure 1: Orthogonal reactivity profile allowing sequential functionalization.[1][2]

Part 2: Synthesis Protocols

Accessing this chloride requires careful handling of its hydrolytic instability.[2] Two primary routes exist: the Industrial One-Pot Method (preferred for scale) and the Laboratory Stepwise Method (preferred for precision).[1][2]

Method A: Industrial One-Pot Deoxychlorination

This route converts 5-bromo-2-hydroxynicotinic acid directly to the acid chloride, simultaneously installing the C2-Cl and converting the acid to the acyl chloride.[1][2] This is efficient but requires rigorous safety controls due to

Reagents: 5-Bromo-2-hydroxynicotinic acid, Thionyl Chloride (

Protocol:

-

Charge: Load a glass-lined reactor with 5-bromo-2-hydroxynicotinic acid (1.0 equiv) and Toluene (5-10 volumes).

-

Catalyst: Add DMF (0.05 equiv). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for activating the pyridone oxygen.[1]

-

Addition: Heat slurry to

. Add -

Reaction: Reflux (

) for 3–5 hours until gas evolution ceases and the solution becomes clear. -

Workup: Distill off excess

and Toluene under reduced pressure. The residue is the crude acid chloride, often used directly as a solution in Acetonitrile or DCM to prevent hydrolysis.[1][2]

Method B: Stepwise Activation (Laboratory Scale)

For research applications requiring high purity, it is safer to start with the stable 5-bromo-2-chloronicotinic acid and activate it under mild conditions.[1][2]

Reagents: 5-Bromo-2-chloronicotinic acid (CAS 29241-65-4), Oxalyl Chloride (

Protocol:

-

Suspension: Suspend 5-bromo-2-chloronicotinic acid (2.06 g, 8.7 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under

. -

Activation: Add Oxalyl Chloride (1.11 g, 8.7 mmol) dropwise at

. -

Initiation: Add 1-2 drops of anhydrous DMF. Bubbling will commence immediately.

-

Completion: Stir at room temperature for 4 hours. The solid acid will dissolve as it converts to the acid chloride.[1][2]

-

Isolation: Concentrate in vacuo to yield the acid chloride as a light brown solid (approx.[2] quantitative yield). Use immediately.

Data Summary: Physical & Chemical Properties[2][3][4][5][6]

| Property | Data | Notes |

| CAS Number | 78686-86-9 | Specific to the Acid Chloride form.[1] |

| Molecular Formula | MW: 254.90 g/mol | |

| Appearance | Yellow/Brown Solid or Oil | Highly dependent on purity/solvent traces.[2] |

| Storage | Hydrolyzes rapidly in moist air to the acid.[1][2] | |

| Solubility | DCM, THF, Toluene, MeCN | Reacts violently with water/alcohols.[1] |

| Key Impurity | 5-Bromo-2-hydroxynicotinic acid | Result of hydrolysis.[2] |

Part 3: Application Workflows

The following workflows demonstrate the "Discovery" utility of this molecule in real-world drug development scenarios.

Workflow 1: Synthesis of c-Met Kinase Inhibitors

In the development of anti-cancer agents, the amide bond is formed first to anchor the scaffold, followed by

-

Amide Formation:

- Functionalization:

Workflow 2: Synthesis of Nicofluprole (Agrochemical)

This workflow highlights the use of the scaffold in modern pesticide discovery, specifically for Ryanodine receptor modulators.[1][2]

-

Coupling: 5-Bromo-2-chloronicotinoyl chloride is reacted with a complex pyrazole-amine.[1][2]

-

Suzuki Cross-Coupling: The C5-Br is then utilized to couple with a boronic acid, extending the biaryl system necessary for receptor binding.[1][2]

Synthesis Pathway Diagram[2]

Figure 2: From raw material to bioactive scaffold.

References

-

Chemical Structure & Identifiers: 5-Bromo-2-chloronicotinoyl chloride (CAS 78686-86-9).[1][2][5][6][7][8][9] PubChem Compound Summary.[2] National Center for Biotechnology Information.[2] Link

-

Synthetic Methodology (Pilot Plant): Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. Organic Process Research & Development.[2] (Describes the SOCl2/Toluene route). Link[1][2]

-

Kinase Inhibitor Application: C-met protein kinase inhibitors for the treatment of proliferative disorders.[2] WO2007111904A2.[2] (Details the oxalyl chloride activation and subsequent aniline coupling). Link

-

Agrochemical Application: Use of 5-bromo-2-chloronicotinic acid in the synthesis of Nicofluprole.[1][2] GuideChem Technical Notes.[2] Link

-

Precursor Synthesis: Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.[1][2] US Patent 4960896A.[2] Link

Sources

- 1. WO2007111904A2 - C-met protein kinase inhibitors for the treatment of proliferative disorders - Google Patents [patents.google.com]

- 2. 5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-6-chloronicotinoyl chloride|CAS 78686-84-7 [benchchem.com]

- 4. Synthesis of a Stereochemically Diverse Library of Medium-Sized Lactams and Sultams via SNAr Cycloetherification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4 | Chemsrc [chemsrc.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. 78686-86-9|5-Bromo-2-chloronicotinoyl chloride|BLD Pharm [bldpharm.com]

Technical Master File: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

This technical guide details the chemistry, synthesis, and application of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (also known as 5-Bromo-2-chloronicotinoyl chloride).

This compound is a "privileged scaffold" in medicinal chemistry because it offers three distinct points of reactivity—an acid chloride, an activated aryl chloride, and an aryl bromide—allowing for the sequential construction of complex bicyclic heterocycles (e.g., azaindoles, pyrido[2,3-d]pyrimidines) often found in kinase inhibitors and SGLT2 antagonists.

Chemical Identity & Structural Significance[1][2][3][4][5][6]

This molecule is rarely stored for long periods due to its high moisture sensitivity. It is almost exclusively generated in situ or freshly prepared from its stable precursor, 5-Bromo-2-chloronicotinic acid .

| Property | Detail |

| Systematic Name | 5-Bromo-2-chloropyridine-3-carbonyl chloride |

| Common Name | 5-Bromo-2-chloronicotinoyl chloride |

| Precursor CAS | 29241-65-4 (Acid form: 5-Bromo-2-chloronicotinic acid) |

| Molecular Formula | C₆H₂BrCl₂NO |

| Molecular Weight | ~254.89 g/mol |

| Physical State | Off-white to yellow solid (low melting point); hydrolyzes in air. |

| Storage | Anhydrous, Inert Atmosphere (Ar/N₂), < -20°C. |

Electronic Profile & Reactivity Triad

The power of this scaffold lies in its orthogonal reactivity . The pyridine ring is electron-deficient, activating the C2-chlorine towards nucleophilic attack, while the C3-carbonyl chloride provides an immediate handle for acylation.

-

Site A (C3 - Carbonyl Chloride): The most reactive site. Reacts with nucleophiles (amines, alcohols) at < 0°C.

-

Site B (C2 - Chlorine): Activated for Nucleophilic Aromatic Substitution (SₙAr). Reactivity is enhanced by the electron-withdrawing carbonyl group at C3 and the ring nitrogen.

-

Site C (C5 - Bromine): The least reactive site towards nucleophiles but excellent for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Reactivity Architecture (Visualized)

The following diagram illustrates the "Order of Operations" required to functionalize this molecule without causing side reactions.

Figure 1: Reactivity hierarchy. Functionalization must typically proceed from C3 → C2 → C5 to maintain regiocontrol.

Preparation Protocol: Acid to Acid Chloride

Objective: Convert 5-Bromo-2-chloronicotinic acid to the acid chloride quantitatively without degrading the sensitive C2-Cl or C5-Br bonds.

Safety Warning: This reaction generates SO₂ and HCl gas. Must be performed in a fume hood. The product is corrosive.

Materials

-

Substrate: 5-Bromo-2-chloronicotinic acid (1.0 eq)

-

Reagent: Oxalyl Chloride (1.5 eq) [Preferred over Thionyl Chloride for milder conditions]

-

Catalyst: DMF (Dimethylformamide) (0.05 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology

-

Suspension: In a flame-dried round-bottom flask under Nitrogen, suspend the Acid in anhydrous DCM (concentration ~0.5 M). The starting material may not fully dissolve initially.[1]

-

Catalytic Activation: Add the catalytic amount of DMF .

-

Chlorination: Cool the mixture to 0°C. Add Oxalyl Chloride dropwise over 20 minutes.

-

Observation: Vigorous bubbling (CO + CO₂ + HCl) will occur.

-

-

Propagation: Allow the reaction to warm to Room Temperature (25°C) and stir for 2–3 hours.

-

Endpoint: The suspension should turn into a clear, yellow homogeneous solution.

-

-

Work-up (Evaporation): Remove solvent and excess oxalyl chloride under reduced pressure (Rotovap) at < 40°C.

-

Note: Do not use aqueous work-up (hydrolysis risk).

-

-

Azeotrope: Re-dissolve the residue in dry Toluene and evaporate again to remove trace HCl.

-

Result: The resulting yellow solid is the Acid Chloride , ready for immediate use in the next step (e.g., amide coupling).

Application Case Study: Kinase Inhibitor Scaffold Synthesis

A common workflow in drug discovery involves converting this scaffold into a Pyrido[2,3-d]pyrimidine or a substituted Nicotinamide .

The "Self-Validating" Workflow

The following protocol ensures that the highly reactive acid chloride is quenched selectively before the SₙAr reaction is attempted.

| Step | Transformation | Reagents | Critical Parameter |

| 1 | Amide Coupling | R-NH₂, DIPEA, DCM, 0°C | Temp Control: Keep < 0°C to prevent amine attacking the C2-Cl position. |

| 2 | SₙAr Cyclization | R'-NH₂, Heat (80°C), Base | Solvent: Use polar aprotic (DMF/DMSO) to stabilize the Meisenheimer intermediate. |

| 3 | Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Deoxygenation: Essential to prevent homocoupling of the bromide. |

Visualized Workflow (DOT)

Figure 2: Sequential functionalization workflow. Note the isolation of the amide before activating the C2 position.

Troubleshooting & Critical Controls

Regioselectivity Failure (SₙAr vs Acylation)

-

Problem: The amine nucleophile attacks the C2-Chlorine and the Acid Chloride simultaneously during Step 2.

-

Cause: Reaction temperature too high (> 25°C) or lack of steric bulk on the amine.

-

Solution: Perform the amide coupling at -10°C to 0°C . The acid chloride reacts orders of magnitude faster than the C2-Cl at low temperatures.

Hydrolysis

-

Problem: Reversion to the starting acid (CAS 29241-65-4).

-

Indicator: Appearance of a broad O-H stretch in IR or a shift in HPLC retention time back to the polar baseline.

-

Solution: Use freshly distilled solvents. Store the intermediate acid chloride as a solution in Toluene if immediate use is not possible.

Incomplete SₙAr (Step 3)

-

Problem: The C2-Cl is sluggish to react after the amide is formed.

-

Reason: The amide group is less electron-withdrawing than the acid chloride, slightly deactivating the ring.

-

Solution: Use a stronger base (Cs₂CO₃) or higher temperatures (100°C) in DMSO. Alternatively, use Lewis Acid catalysis (e.g., ZnCl₂) to activate the nitrogen.

References

-

Preparation of 5-Bromo-2-chloronicotinic acid derivatives

- Source: PubChem. (n.d.). Compound Summary: 5-Bromo-2-chloronicotinonitrile (Precursor logic).

-

URL:[Link]

-

SGLT2 Inhibitor Synthesis (Patent Context)

- Source: Google Patents. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. (Analogous chemistry).

-

URL:[Link]

-

Regioselectivity in Pyridine/Pyrimidine Electrophiles

-

Source: BenchChem. (2025).[8] Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride.

-

- Commercial Availability & Properties (Acid Precursor): Source: Sigma-Aldrich. 5-Bromo-2-chloronicotinic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

Technical Whitepaper: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Strategic Utilization as a Trifunctional Scaffold in Medicinal Chemistry

Executive Summary & Physicochemical Profile[1][2]

5-Bromo-2-chloro-3-pyridinecarbonyl chloride (also known as 5-Bromo-2-chloronicotinoyl chloride ) is a high-value heterocyclic building block. Its utility lies in its trifunctional nature , offering three distinct sites for chemoselective derivatization: a highly reactive acid chloride, an activated 2-chloro substituent for nucleophilic aromatic substitution (

This guide provides the critical data and protocols required to utilize this scaffold effectively, minimizing side reactions such as hydrolysis or regio-isomerization.

Core Physicochemical Data

| Property | Value | Notes |

| CAS Number | 78686-86-9 | Distinct from the acid precursor (CAS 29241-65-4) |

| Molecular Formula | Contains one Br and two Cl atoms | |

| Molecular Weight | 254.90 g/mol | Average mass |

| Monoisotopic Mass | 252.848 g/mol | Based on |

| Physical State | Solid / Low-melting solid | Highly moisture-sensitive (lachrymator) |

| Storage | < -20°C, Inert Atmosphere | Hydrolyzes rapidly to 5-bromo-2-chloronicotinic acid |

Mass Spectrometry: Isotopic Fingerprint

Due to the presence of one bromine and two chlorine atoms (one on the ring, one in the acyl chloride), the mass spectrum presents a complex isotopic envelope essential for LC-MS identification.

This results in a characteristic "M, M+2, M+4, M+6" pattern. Researchers must not rely solely on the base peak for identification.

Figure 1: Predicted isotopic distribution pattern for C6H2BrCl2NO in Mass Spectrometry.

Synthetic Architecture & Reactivity Hierarchy

The strategic value of this molecule is the orthogonal reactivity of its three functional groups. Successful library generation depends on exploiting the order of reactivity:

-

Acyl Chloride (C3): Highest reactivity. Reacts with nucleophiles (amines, alcohols) at < 0°C.

-

2-Chloro (C2): Intermediate reactivity. Activated for

due to the ortho-nitrogen and the electron-withdrawing carbonyl group at C3. -

5-Bromo (C5): Lowest reactivity. Requires transition metal catalysis (Suzuki, Buchwald-Hartwig) for substitution.

Chemoselectivity Workflow

Figure 2: Sequential functionalization strategy ensuring regiocontrol.

Experimental Protocols

Synthesis of the Acid Chloride (In-Situ Generation)

Commercial supplies of the acid chloride can degrade. For critical applications, synthesize fresh from 5-bromo-2-chloronicotinic acid (CAS 29241-65-4).

Reagents:

-

5-Bromo-2-chloronicotinic acid (1.0 eq)

-

Thionyl Chloride (

) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat). -

Solvent: Toluene or DCM (Anhydrous).[3]

Protocol:

-

Suspend the acid in anhydrous Toluene under

. -

Add

dropwise. -

Heat to reflux (80-110°C) for 2–3 hours. The suspension will clear upon conversion.

-

Critical Step: Remove excess

via azeotropic distillation with toluene. Residual -

Use the crude residue immediately for the next step.

Protocol: Chemoselective Amide Coupling (Step 1)

This protocol targets the C3-carbonyl without displacing the C2-chloro group.

Reagents:

-

Freshly prepared 5-Bromo-2-chloronicotinoyl chloride.

-

Amine (R-

) (1.0 eq). -

DIPEA (Diisopropylethylamine) (1.2 eq).

-

Solvent: Anhydrous DCM or THF.[3]

Methodology:

-

Dissolve the amine and DIPEA in DCM and cool to -10°C .

-

Why? Low temperature prevents nucleophilic attack at the C2-position (

).

-

-

Dissolve the acid chloride in DCM and add dropwise to the amine solution.

-

Stir at -10°C for 30 minutes, then warm to Room Temperature (RT).

-

Validation: Monitor by TLC/LC-MS. The product should show the mass of the amide with the Br/Cl pattern intact.

-

Workup: Wash with 0.1M HCl (to remove unreacted amine) followed by

. Dry over

Protocol: Displacement (Step 2)

Once the amide is formed, the C2-position is activated.

Methodology:

-

Dissolve the amide intermediate in DMF or DMSO.

-

Add nucleophile (e.g., morpholine, primary amine) (1.2 eq) and

(2.0 eq). -

Heat to 60–80°C .

-

Note: The electron-withdrawing amide group at C3 makes the C2-Cl highly labile compared to a standard chloropyridine.

-

-

Monitor disappearance of the Cl-isotope pattern (transition to Br-only pattern).

Handling & Stability (Self-Validating Systems)

Acid chlorides are inherently unstable. To ensure experimental success, implement these checks:

-

The "Water Test" (Qualitative):

-

Take a small aliquot of the starting material. Add water.

-

Observation: Immediate vigorous reaction (fizzing/heat) indicates active acid chloride.

-

Result: If it merely floats/sinks without reaction, it has already hydrolyzed to the acid.

-

-

Methanolysis (Quantitative LC-MS):

-

Quench a sample in excess Methanol.

-

Analyze via LC-MS.[4]

-

Target: You should observe the Methyl Ester (

). -

Failure Mode: If you observe the Acid mass (

), the starting material was degraded before the reaction started.

-

References

-

PubChem Compound Summary: 5-Bromo-2-chloronicotinonitrile (Precursor/Analog Data). Link

-

BLD Pharm: 5-Bromo-2-chloronicotinoyl chloride (CAS 78686-86-9) Product Specifications. Link

-

ChemicalBook: 5-Bromo-2-chloronicotinic acid (Precursor CAS 29241-65-4).[5] Link

-

Sigma-Aldrich: 5-Bromo-2-chloropyridine (Core Scaffold Reactivity). Link

-

BenchChem: Synthesis of 5-Bromonicotinoyl Chloride (Analogous Protocol). Link

Sources

- 1. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 2. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 78686-86-9|5-Bromo-2-chloronicotinoyl chloride|BLD Pharm [bldpharm.com]

- 5. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]

IUPAC name for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

An In-Depth Technical Guide to 5-Bromo-2-chloro-3-pyridinecarbonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

5-Bromo-2-chloro-3-pyridinecarbonyl chloride, a trifunctional heterocyclic building block, represents a cornerstone in contemporary medicinal chemistry and materials science. Its unique electronic and steric properties, stemming from the strategic placement of bromo, chloro, and acyl chloride moieties on a pyridine scaffold, render it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this reagent, moving beyond a simple cataloging of facts to a nuanced discussion of its synthesis, reaction mechanisms, and practical applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful synthetic tool.

Compound Profile and Physicochemical Properties

IUPAC Name: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Synonyms: 5-Bromo-2-chloronicotinoyl chloride

This compound is a derivative of nicotinic acid (Pyridine-3-carboxylic acid), featuring a bromine atom at the 5-position, a chlorine atom at the 2-position, and an acyl chloride group at the 3-position. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen significantly influences the reactivity of the acyl chloride, making it a highly electrophilic and valuable reagent for acylation reactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂BrCl₂NO | PubChem |

| Molecular Weight | 254.89 g/mol | PubChem |

| Appearance | Off-white to yellow solid | Commercial Suppliers |

| Melting Point | 58-62 °C | Commercial Suppliers |

| Boiling Point | Not available (decomposes) | N/A |

| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Toluene). | General Chemical Knowledge |

Strategic Synthesis and Purification

The most common and industrially scalable synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride begins with the commercially available 5-bromo-2-chloronicotinic acid. The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step that requires careful selection of the chlorinating agent to ensure high yield and purity.

The "Why": Choosing the Right Chlorinating Agent

While several reagents can effect this transformation (e.g., phosphorus pentachloride, thionyl chloride), oxalyl chloride is often the preferred agent in a laboratory setting, particularly when high purity is paramount.

-

Thionyl Chloride (SOCl₂): A cost-effective and common choice. However, its reactions produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which can be challenging to remove completely from the product and can sometimes lead to side reactions or charring if the reaction temperature is not meticulously controlled.

-

Oxalyl Chloride ((COCl)₂): This reagent offers a distinct advantage. Its byproducts are all gaseous (carbon dioxide, carbon monoxide, and HCl), which allows for a much cleaner reaction profile and simpler purification. A catalytic amount of N,N-dimethylformamide (DMF) is typically required to form the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the conversion.

Experimental Protocol: Synthesis via Oxalyl Chloride

This protocol is designed as a self-validating system. Successful execution will yield a product whose analytical data (¹H NMR, ¹³C NMR) will confirm its identity and purity.

Safety Precaution: This reaction must be performed in a certified chemical fume hood. Oxalyl chloride is corrosive and toxic. The reaction releases toxic gases (CO, HCl). Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Materials:

-

5-Bromo-2-chloronicotinic acid (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic, ~0.02 eq)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with a magnetic stir bar

-

Condenser and drying tube (filled with CaCl₂)

-

Addition funnel

Procedure:

-

Inert Atmosphere: Assemble the glassware and flame-dry it under a vacuum. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar). This is critical as the acyl chloride product and the Vilsmeier intermediate are highly moisture-sensitive.

-

Reagent Setup: To the round-bottom flask, add 5-bromo-2-chloronicotinic acid and anhydrous DCM. Begin stirring to form a suspension.

-

Catalyst Addition: Add a catalytic amount of DMF via syringe.

-

Slow Addition of Chlorinating Agent: Charge the addition funnel with oxalyl chloride. Add the oxalyl chloride to the stirred suspension dropwise over 30-45 minutes at 0 °C (ice bath). The slow addition and low temperature are crucial to control the exotherm and the rate of gas evolution.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material, resulting in a clear, yellowish solution.

-

Work-up and Isolation: Once the reaction is complete, carefully remove the solvent and any remaining volatiles under reduced pressure using a rotary evaporator. The resulting crude solid is the desired 5-Bromo-2-chloro-3-pyridinecarbonyl chloride.

-

Purification (Optional): For most applications, the crude product is of sufficient purity. If higher purity is required, recrystallization from a solvent like anhydrous hexanes can be performed, although care must be taken to exclude moisture.

Workflow Visualization